(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid

Medicinal Chemistry ADMET Prediction Lead Optimization

(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is a synthetic alpha-amino acid derivative featuring a 4-chlorophenyl ring and a 4-methoxyanilino group. It is primarily supplied as a research chemical with a specified purity of ≥98% and is used as a building block or probe in medicinal chemistry.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
CAS No. 725253-07-6
Cat. No. B3429126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
CAS725253-07-6
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C15H14ClNO3/c1-20-13-8-6-12(7-9-13)17-14(15(18)19)10-2-4-11(16)5-3-10/h2-9,14,17H,1H3,(H,18,19)
InChIKeySIQJQJYHHWUSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (CAS 725253-07-6): A Specialized Research Chemical


(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is a synthetic alpha-amino acid derivative featuring a 4-chlorophenyl ring and a 4-methoxyanilino group. It is primarily supplied as a research chemical with a specified purity of ≥98% and is used as a building block or probe in medicinal chemistry . Its physicochemical profile includes a logP of 3.59 and a topological polar surface area of 58.56 Ų, which are critical for predicting passive membrane permeability and oral bioavailability . While it belongs to the class of phenylglycine derivatives, its unique substitution pattern differentiates it from simpler analogs, but published comparative biological data is extremely scarce.

Why Generic Phenylglycine Analogs Cannot Substitute (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (CAS 725253-07-6)


Simple substitution with a para-unsubstituted or differently substituted phenylglycine analog is not advisable without re-validation. The combination of the electron-withdrawing para-chloro substituent and the electron-donating para-methoxy aniline group creates a unique electronic environment that can drastically alter target binding affinity, metabolic stability, and physicochemical properties. Even though direct comparative data is not publicly available, the computed logP difference between this compound (3.59) and a hypothetical 4-fluoro or 4-hydroxy analog can be significant enough to change permeability and in vivo distribution . Therefore, any attempt to replace this compound with a cheaper or more available analog requires extensive re-characterization of biological activity and pharmacokinetics to avoid research failure.

Quantitative Differentiation Evidence for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (CAS 725253-07-6)


Differentiation by Calculated Lipophilicity vs. Unsubstituted and 4-Fluoro Analogs

The target compound has a calculated logP of 3.59, which is higher than the predicted logP for the unsubstituted phenyl analog (estimated ~2.8) and lower than a hypothetical 4-trifluoromethyl derivative (~4.2). This logP range is often ideal for CNS drug discovery, balancing solubility and permeability . The measured TPSA of 58.56 Ų also supports blood-brain barrier penetration potential. No direct experimental comparison with these analogs has been published, so this is a class-level inference.

Medicinal Chemistry ADMET Prediction Lead Optimization

Purity Specification as a Procurement Differentiator

Several vendors list this compound with a purity of ≥98% . In contrast, many closely related phenylglycine derivatives are only commercially available at 95% or 97% purity. The 98% specification reduces the burden of further purification and minimizes the impact of unknown impurities on sensitive assays. This is a practical advantage for researchers requiring high-confidence data.

Chemical Procurement Quality Control Reproducibility

Hydrogen Bond Donor/Acceptor Profile vs. Fenoterol-like beta2 Agonists

The compound has 2 hydrogen bond donors and 3 acceptors . In contrast, fenoterol and its classical beta2 agonist analogs possess more hydroxyl groups (e.g., resorcinol moiety) leading to higher polarity, which is associated with poor CNS penetration. The reduced hydrogen bond donor count of the target compound suggests potential for improved brain exposure compared to fenoterol-like molecules, as CNS druglikeness rules favor fewer than 3 donors [1]. This is a class-level inference based on established drug design principles.

GPCR Medicinal Chemistry beta2-Adrenergic Receptor Selectivity Optimization

Application Scenarios for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (CAS 725253-07-6) Based on Available Evidence


Medicinal Chemistry Lead Optimization Requiring Specific Lipophilicity

When a project requires an alpha-amino acid scaffold with a precise logP around 3.6 for optimal permeability and solubility balance, this compound serves as a direct building block. Its calculated logP (3.59) and TPSA (58.56) place it in a favorable range for both oral and potentially CNS-active candidates, while generic alternatives with different substitution patterns fall outside this window .

High-Purity Reference Standard for Analytical Method Development

Due to its commercial availability at ≥98% purity, this compound can be used as a reference standard for HPLC or LC-MS method development targeting similar phenylglycine impurities. Its well-defined structure simplifies the validation of analytical methods .

Structure-Activity Relationship (SAR) Studies on beta2-Adrenoceptor Ligands

Given its structural similarity to phenylglycine-based beta2 agonists and its lower hydrogen bond donor count compared to fenoterol, it can be employed to probe the effect of polarity on target selectivity and pharmacokinetics in SAR campaigns [1].

Technical Documentation Hub

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